![molecular formula C21H23NO4S B2921007 Benzo[d][1,3]dioxol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421462-82-9](/img/structure/B2921007.png)
Benzo[d][1,3]dioxol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a 4-methoxyphenyl group, which is a common substituent in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , FTIR, 1H NMR, 13C NMR, and mass spectral studies .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, while the thiomethyl linker could potentially be involved in various substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzo[d][1,3]dioxol-5-yl and 4-methoxyphenyl groups could potentially influence its solubility, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of similar compounds involve detailed spectroscopic techniques and crystallography. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved through substitution reactions, characterized by various spectroscopic techniques, and confirmed via X-ray diffraction studies. The structure is notable for its piperidine ring adopting a chair conformation and the presence of both inter and intra-molecular hydrogen bonds, indicating stability and potential for further functionalization (Karthik et al., 2021).
Antitubercular Activity
Compounds with a piperidin-1-yl methanone component have shown promising antitubercular activity. A series of 4-(aryloxy)phenyl cyclopropyl methanols exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv. Specifically, derivatives such as cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol demonstrated not only high efficacy against intracellular bacilli in mouse bone marrow-derived macrophages but also activity against multidrug-resistant strains (Bisht et al., 2010).
Fluorescence Quantum Yield and Ligand Activity
The synthesis of benzo[b]thiophenes via palladium-catalyzed coupling reactions illustrates the potential of piperidin-1-yl methanone derivatives in creating compounds with high fluorescence quantum yield and applications as ligands for receptor studies. Such compounds have been synthesized and identified for their potential in bioactive studies, highlighting their significance in the development of new materials and therapeutic agents (Chen et al., 2017).
Molecular Electrostatic Potential and DFT Studies
Density Functional Theory (DFT) calculations provide insights into the electronic structure and reactive sites of molecules, which are critical for understanding their chemical behavior and interactions. For instance, DFT studies on similar compounds have evaluated the HOMO-LUMO energy gap and identified reactive sites on the molecular surface, aiding in the prediction of reactivity and interaction with biological targets (Huang et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-24-17-3-5-18(6-4-17)27-13-15-8-10-22(11-9-15)21(23)16-2-7-19-20(12-16)26-14-25-19/h2-7,12,15H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWDNKKMBVERDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
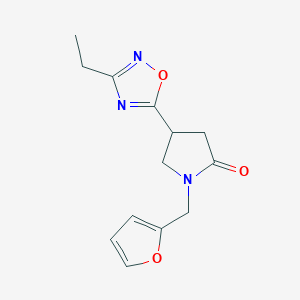
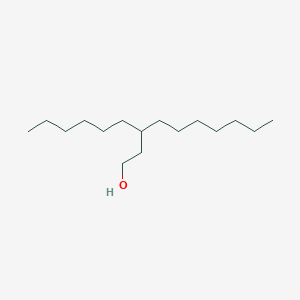
![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2920926.png)
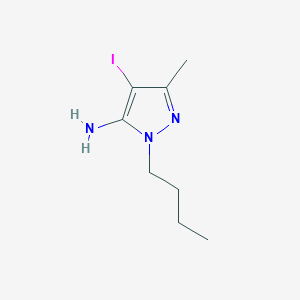

![3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2920930.png)
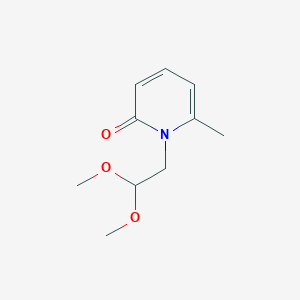
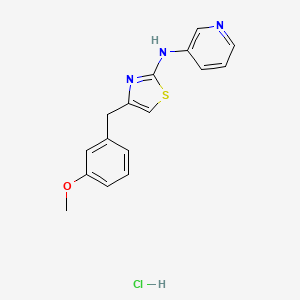
![1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene](/img/structure/B2920935.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2920942.png)

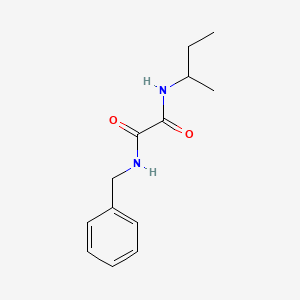
![1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2920947.png)
